molecular formula C12H14N2O3 B8558269 (1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester

Cat. No.: B8558269
M. Wt: 234.25 g/mol
InChI Key: YTYASCLTCYKDQV-UHFFFAOYSA-N
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Description

(1-Carbamoyl-cyclopropyl)-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

benzyl N-(1-carbamoylcyclopropyl)carbamate

InChI

InChI=1S/C12H14N2O3/c13-10(15)12(6-7-12)14-11(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,15)(H,14,16)

InChI Key

YTYASCLTCYKDQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vial was added Cbz-1-aminocyclopropane-1-carboxylic acid (1.00 g, 4.25 mmol) in DMF (10 mL), followed by the addition of DIPEA (137 g, 10.6 mmol) and HATU (1.80 g, 4.73 mmol). The reaction mixture was stirred at room temperature for 15 min, followed by the addition of NH4OH (4 mL). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated in vacuo. The yellow solid residue was dissolved in EtOAc/H2O. The organic phase was separated, washed with water, brine, dried over anhydrous Na2SO4, filtered, concentrated and dried under high vacuum to afford 935 mg of (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester as a light yellow solid, m/z 235.8 [M+1]+.
Name
Cbz-1-aminocyclopropane-1-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
137 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyloxycarbonylamino-cyclopropanecarboxylic acid (7.0 g, 29.8 mmol) in DMF (30 mL) was added HATU (11.3 g, 29.8 mmol) and Et3N (4.3 mL, 29.8 mmol). The mixture was allowed to stir at room temperature for 20 min, then ammonium hydrogen carbonate (7.06 g, 89.3 mmol) was added in one portion. The reaction was heated at 60° C. for 12 h. The mixture was cooled to room temperature, diluted with water and extracted with EtOAc (2×100 mL). The combined extracts were washed with satd NaHCO3, water, brine and dried with MgSO4. The mixture was filtered and the solvent removed to give (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester (5.5 g, 24.5 mmol) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ammonium hydrogen carbonate
Quantity
7.06 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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